molecular formula C19H38O2 B12301188 Methyl octadecanoate-D35 CAS No. 29823-25-4

Methyl octadecanoate-D35

Cat. No.: B12301188
CAS No.: 29823-25-4
M. Wt: 333.7 g/mol
InChI Key: HPEUJPJOZXNMSJ-JRUFZKPWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl octadecanoate-D35, also known as stearic-D35 acid, methyl ester, is a stable isotope-labeled compound. It is a derivative of stearic acid, where the hydrogen atoms are replaced with deuterium (D), making it a deuterated compound. This compound is primarily used in scientific research for tracing and analytical purposes due to its unique isotopic labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl octadecanoate-D35 is synthesized through the esterification of deuterated stearic acid with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity deuterated stearic acid and methanol. The reaction is conducted in large reactors with efficient mixing and temperature control to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl octadecanoate-D35 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl octadecanoate-D35 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl octadecanoate-D35 is primarily based on its isotopic labeling. The deuterium atoms in the compound provide a distinct mass difference compared to the non-deuterated counterpart, allowing for precise tracking and analysis in various systems. This isotopic labeling does not significantly alter the chemical properties of the compound, making it an ideal tracer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific isotopic labeling, which provides distinct advantages in analytical and tracing applications. Its deuterium content allows for precise mass spectrometric analysis and minimal interference in biological systems, making it a valuable tool in various research fields .

Properties

CAS No.

29823-25-4

Molecular Formula

C19H38O2

Molecular Weight

333.7 g/mol

IUPAC Name

methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoate

InChI

InChI=1S/C19H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-18H2,1-2H3/i1D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2

InChI Key

HPEUJPJOZXNMSJ-JRUFZKPWSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.